molecular formula C22H24N4O4 B2622495 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide CAS No. 946272-83-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2622495
CAS No.: 946272-83-9
M. Wt: 408.458
InChI Key: HEJZGGRLYLGDAR-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide (CAS 946302-90-5) is a chemical compound with the molecular formula C22H24N4O4 and a molecular weight of 408.4 g/mol . This molecule features a pyrimidine core, a common pharmacophore in medicinal chemistry, which is often associated with biological activity. While specific biological data for this compound is not widely published in the available literature, its structural framework suggests potential for investigation in various research areas. Compounds with similar pyrimidine and anilino motifs have been explored as inhibitors of key enzymatic targets. For instance, research on pyrimidin-2-amine derivatives has identified potent and selective inhibitors of kinases like JAK2, a target in myeloproliferative neoplasms . Furthermore, other pyrimidine-based structures have been investigated as Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors, which can overcome cancer cell resistance to topoisomerase I (TOP1) inhibitors . Researchers may find this compound valuable as a building block or intermediate in synthetic chemistry or as a candidate for profiling in high-throughput screening assays to elucidate its mechanism of action and potential research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: Researchers should consult the available Material Safety Data Sheet (MSDS) for safe handling procedures. Standard laboratory safety practices, including the use of personal protective equipment, are recommended when handling this chemical.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-5-30-21-13-20(23-14(2)24-21)25-16-6-8-17(9-7-16)26-22(27)15-10-18(28-3)12-19(11-15)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJZGGRLYLGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.

    Substitution reactions: The ethoxy and methyl groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.

    Coupling with the phenyl ring: The amino group is introduced by coupling the pyrimidine derivative with a suitable aniline derivative under acidic or basic conditions.

    Formation of the benzamide moiety: The final step involves the reaction of the amino-substituted phenyl derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of specific functional groups.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

  • Core Structure : Isoxaben replaces the pyrimidine ring with an isoxazole heterocycle. The benzamide group has 2,6-dimethoxy substituents versus 3,5-dimethoxy in the target compound.
  • Functional Impact : The 2,6-dimethoxy configuration in isoxaben optimizes herbicidal activity by targeting cellulose biosynthesis in plants. In contrast, the 3,5-dimethoxy arrangement in the target compound may alter steric interactions with biological targets .
  • Synthesis : Isoxaben is synthesized via amide coupling, similar to methods in , but achieves higher commercial yields due to optimized industrial processes.

SiFA-M-FP,5 (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide

  • Core Structure : Shares the 2,3-dimethoxybenzamide group but incorporates a fluorosilyl-modified pyrrolidine dione and thioether linker.
  • Functional Impact : The fluorosilyl group enables radiopharmaceutical applications (e.g., PET imaging), while the target compound’s pyrimidine core may favor kinase inhibition .
  • Synthesis : Achieved via Michael addition (49% yield) and HPLC purification, contrasting with the target compound’s likely amide-coupling route .

Key Observations :

  • Heterocycle Influence : Pyrimidines exhibit stronger hydrogen-bonding capacity vs. isoxazoles due to additional nitrogen atoms, which could enhance target affinity in kinase or nucleic acid interactions.
  • Synthetic Efficiency : Low yields in (18%) highlight challenges in amide-coupling reactions, whereas Michael addition (as in SiFA-M-FP,5) offers moderate efficiency (49%) .

Research Findings and Hypotheses

Physicochemical Properties
  • Crystal Packing : Analogues like the V-shaped compound in exhibit intermolecular O–H···N hydrogen bonding, which may parallel the target compound’s solid-state behavior. Pyrimidine’s planar structure could promote π-π stacking, enhancing crystallinity .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the class of benzamides. Its complex structure suggests potential biological activities that merit detailed investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC22H24N4O4
Molecular Weight408.458 g/mol
CAS Number946201-96-3

The structure features a pyrimidine ring linked to a phenyl group, which is further substituted with methoxy groups. This structural complexity may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its binding to specific proteins or enzymes, modulating their activity. Although specific molecular targets remain to be fully elucidated, preliminary studies suggest interactions with:

  • Enzymes : Potential inhibition of key metabolic enzymes.
  • Receptors : Possible modulation of receptor activity related to cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .

Anticancer Potential

Studies have explored the anticancer properties of similar benzamide compounds. For example, some derivatives have demonstrated significant cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation through interference with critical signaling pathways. The unique structural features of this compound may enhance its selectivity and potency against specific cancer types.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Results indicated that compounds with similar structural motifs showed IC50 values in the low micromolar range, suggesting significant antiproliferative effects.
  • Mechanistic Studies : Research focusing on the mechanism of action revealed that certain benzamide derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cellular proliferation in cancerous tissues .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, which are essential for its potential therapeutic application .

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